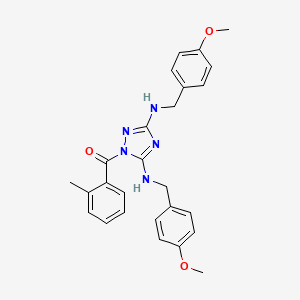
3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine, also known as BRD0705, is a small molecule compound that has been studied for its potential therapeutic applications. The compound is a selective inhibitor of the protein kinase C (PKC) family, which plays a critical role in cellular signaling pathways.
科学的研究の応用
3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the PKC signaling pathway. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of cardiovascular diseases and neurological disorders.
作用機序
3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine selectively inhibits the PKC family of proteins by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in cell growth, proliferation, and survival. The inhibition of PKC has been shown to induce apoptosis in cancer cells and reduce inflammation in cardiovascular diseases and neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. The compound has also been shown to have anti-oxidant effects, which may be beneficial in the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
One of the advantages of using 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine in lab experiments is its high selectivity for PKC inhibition. This allows researchers to study the specific effects of PKC inhibition without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other PKC inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects.
将来の方向性
There are several future directions for research on 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine, including:
1. Optimization of the synthesis method to improve yields and purity of the compound.
2. Further studies on the anti-cancer effects of this compound in different types of cancer.
3. Investigation of the potential therapeutic applications of this compound in cardiovascular diseases and neurological disorders.
4. Development of more potent PKC inhibitors based on the structure of this compound.
5. Study of the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety.
Conclusion:
This compound is a small molecule compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. The compound selectively inhibits the PKC family of proteins, resulting in inhibition of downstream signaling pathways that are involved in cell growth, proliferation, and survival. Further research is needed to optimize the synthesis method, investigate the potential therapeutic applications, and develop more potent PKC inhibitors based on the structure of this compound.
合成法
The synthesis of 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine involves a multi-step process that starts with the reaction of 2-bromo-4-chlorophenol with propargyl alcohol to form the corresponding propargyl ether. The propargyl ether is then reacted with N-(3-methoxypropyl)propane-1,3-diamine to form the desired product, this compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
特性
IUPAC Name |
N-[3-(2-bromo-4-chlorophenoxy)propyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrClNO2/c1-17-8-2-6-16-7-3-9-18-13-5-4-11(15)10-12(13)14/h4-5,10,16H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRZWDSPRAYBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCCOC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(3-ethoxyphenoxy)propoxy]-2-methylbenzene](/img/structure/B5209796.png)

![1-(2-furyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5209804.png)





![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-fluorobenzamide](/img/structure/B5209852.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209857.png)

![5-[4-(benzyloxy)-3-ethoxy-5-iodobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5209863.png)
![2-[4-(1H-indol-3-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5209877.png)
